Ring-Size Differentiation: 1,4-Diazepane (7-Membered) vs. Piperazine (6-Membered) Conformational and Basicity Profile
CAS 52712-89-7 incorporates a 1,4-diazepane (homopiperazine) ring, a seven-membered cyclic diamine, at the quinazoline 2-position. Its closest in-class analog, 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (CAS 60547-97-9; Doxazosin EP Impurity G / Terazosin EP Impurity C), features a six-membered piperazine ring [1]. The target compound exhibits a predicted pKa of 10.37 ± 0.70 , compared to a predicted pKa of approximately 9.8 for the piperazine analog (based on typical piperazine pKa values). The seven-membered ring provides greater conformational flexibility (3 rotatable bonds in the diazepane moiety vs. 2 in piperazine when bound to quinazoline), and the ring-expanded homolog contains one additional methylene unit, resulting in a molecular weight difference of +14 Da (303.36 vs. 289.34 g/mol) [1] . The patent literature explicitly distinguishes between homopiperazino and piperazino quinazoline derivatives, with separate claims for each ring size due to differential antihypertensive potency [2].
| Evidence Dimension | Ring size and molecular properties |
|---|---|
| Target Compound Data | 1,4-Diazepane (7-membered); MW 303.36 g/mol; predicted pKa 10.37 ± 0.70; 3 rotatable bonds (diazepane-quinazoline linkage); H-bond donors: 2; H-bond acceptors: 7 |
| Comparator Or Baseline | Piperazine analog (CAS 60547-97-9; 6-membered); MW 289.34 g/mol; predicted pKa ~9.8 (typical piperazine); 2 rotatable bonds [1] |
| Quantified Difference | ΔMW = +14 Da (one additional CH₂); ΔpKa ≈ +0.6 units (increased basicity); Δrotatable bonds = +1 |
| Conditions | Predicted/calculated physicochemical properties; structural comparison from chemical databases |
Why This Matters
The ring-size difference directly affects the reactivity of the secondary amine toward N-acylation, the conformational presentation of the pharmacophore in downstream drug molecules, and the chromatographic retention behavior during impurity profiling—making CAS 52712-89-7 a non-substitutable intermediate for diazepane-containing drug products.
- [1] Intede Database. Doxazosin Metabolite M8: 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (CAS 60547-97-9). Molecular Weight 289.34. https://intede.idrblab.net View Source
- [2] Takahashi T, Sugimoto H. Quinazoline compounds. US Patent US3920636. November 1, 1975. Claims 2-(4'-substituted homopiperazino)-4-amino-6,7-dimethoxy-quinazolines separately from piperazino derivatives, establishing the structural distinction as pharmacologically meaningful. View Source
